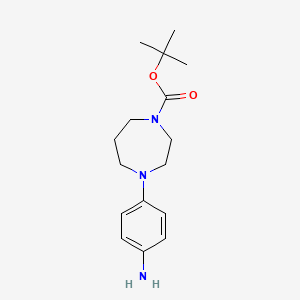![molecular formula C11H23NO3 B6165137 tert-butyl 3-[(tert-butoxy)amino]propanoate CAS No. 1696078-83-7](/img/new.no-structure.jpg)
tert-butyl 3-[(tert-butoxy)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-[(tert-butoxy)amino]propanoate: is an organic compound that features a tert-butyl ester and a tert-butoxyamino group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(tert-butoxy)amino]propanoate typically involves the reaction of tert-butyl acrylate with tert-butylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic addition of the amine to the acrylate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can help in maintaining the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 3-[(tert-butoxy)amino]propanoate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms, often leading to the formation of alcohols or amines.
Substitution: Substituted products where the tert-butoxy group is replaced by another functional group.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 3-[(tert-butoxy)amino]propanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound can be used to study enzyme interactions and the effects of tert-butyl groups on biological activity. It may also be used in the design of enzyme inhibitors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure can be exploited to design drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials. Its reactivity makes it a valuable intermediate in various chemical processes.
Mecanismo De Acción
The mechanism by which tert-butyl 3-[(tert-butoxy)amino]propanoate exerts its effects involves the interaction of its functional groups with molecular targets. The tert-butoxyamino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amine which can then interact with biological targets.
Comparación Con Compuestos Similares
tert-Butylamine: A simpler compound with a similar tert-butyl group but lacking the ester functionality.
tert-Butyl alcohol: Another related compound with a tert-butyl group, used in different chemical reactions.
tert-Butyl carbamate: Contains a tert-butyl group and is used in the synthesis of various organic compounds.
Uniqueness: tert-Butyl 3-[(tert-butoxy)amino]propanoate is unique due to the presence of both a tert-butyl ester and a tert-butoxyamino group. This combination of functional groups provides distinct reactivity and makes it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
1696078-83-7 |
|---|---|
Fórmula molecular |
C11H23NO3 |
Peso molecular |
217.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



